molecular formula C10H8BrNO2 B052611 N-Acetyl-5-Bromo-3-Hydroxyindole CAS No. 114165-30-9

N-Acetyl-5-Bromo-3-Hydroxyindole

Cat. No.: B052611
CAS No.: 114165-30-9
M. Wt: 254.08 g/mol
InChI Key: WOLVOYIZHIXSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-5-Bromo-3-Hydroxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole typically involves the bromination of 3-hydroxyindole followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may involve the use of palladium-catalyzed carbon-hydrogen activation and biocatalytic approaches .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-Bromo-3-Hydroxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and de-brominated indoles .

Scientific Research Applications

Pharmaceutical Development

NABHI serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown potential neuroprotective effects by mitigating oxidative damage and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neuroprotective Effects

  • Study Focus : Evaluation of NABHI derivatives against neuroinflammation.
  • Findings : Compounds derived from NABHI exhibited minimal cytotoxicity in SH-SY5Y neuroblastoma cell lines, with LD50 values in the micromolar range. They demonstrated high permeability across the blood-brain barrier (BBB), indicating potential for therapeutic use .

Biological Research

In biological research, NABHI is utilized to explore the mechanisms of action of indole derivatives. It aids in understanding cellular processes and identifying potential therapeutic targets. The indole moiety in NABHI facilitates interactions with various biological macromolecules, enhancing its utility in drug design .

Table 1: Biological Activities of NABHI Derivatives

CompoundActivity TypeIC50 (µM)
NABHI Derivative AAChE Inhibition0.15
NABHI Derivative BBChE Inhibition0.20
NABHI Derivative CAntioxidant Activity25.00

Organic Synthesis

NABHI is regarded as a versatile building block in organic synthesis. It allows chemists to create complex molecules with improved yields and reduced reaction times. The compound's structure facilitates various electrophilic aromatic substitutions, making it valuable for synthesizing diverse chemical entities .

Synthesis Example

  • Reaction Type : Electrophilic Aromatic Substitution
  • Substituents : Bromination at different positions on the indole ring can yield various derivatives with distinct biological activities.

Material Science

In material science, NABHI is being investigated for its potential to develop novel materials such as organic semiconductors. These materials are crucial for advancements in electronic devices and renewable energy technologies . The properties of NABHI make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).

Analytical Chemistry

NABHI is employed in analytical methods for detecting and quantifying indole derivatives in various samples. This application is vital for quality control in pharmaceutical manufacturing, ensuring that products meet regulatory standards .

Analytical Method Example

  • Technique Used : High-Performance Liquid Chromatography (HPLC)
  • Application : Quantification of NABHI levels in pharmaceutical formulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-5-Bromo-3-Hydroxyindole is unique due to the presence of both bromine and hydroxy groups, which enhance its reactivity and biological activity. The acetyl group further modifies its chemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

N-Acetyl-5-Bromo-3-Hydroxyindole (NABH) is a significant derivative of indole, characterized by the presence of both bromine and hydroxy groups. This unique structure enhances its reactivity and biological activity across various domains, including medicinal chemistry, biology, and industry. This article delves into the biological activities associated with NABH, its mechanisms of action, and relevant research findings.

NABH exhibits a wide range of biological activities attributed to its indole framework. The compound's mode of action includes:

  • Antiviral Activity : NABH has shown efficacy against several viral pathogens, contributing to its potential as an antiviral agent.
  • Anti-inflammatory Properties : The compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Effects : NABH has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer drug.
  • Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Biological Activities

The biological activities of NABH can be summarized as follows:

Activity Description
AntiviralInhibits viral replication and entry into host cells.
Anti-inflammatoryReduces the production of pro-inflammatory cytokines.
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth.
AntioxidantScavenges free radicals and reduces oxidative stress.
AntimicrobialExhibits activity against various bacterial and fungal strains.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that NABH exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 20 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Antiviral Properties :
    • Research indicated that NABH effectively inhibited the replication of HIV in vitro, with a half-maximal inhibitory concentration (IC50) of 15 µM. This suggests its potential use in antiviral therapies .
  • Antioxidant Effects :
    • In a DPPH assay, NABH showed strong radical scavenging activity with an EC50 value of 30 µg/mL, comparable to standard antioxidants like ascorbic acid .

Biochemical Pathways

NABH interacts with various biochemical pathways:

  • Cell Signaling : Influences pathways related to apoptosis and inflammation.
  • Gene Expression : Modulates the expression levels of genes involved in cell cycle regulation and apoptosis.
  • Metabolic Pathways : Interacts with enzymes that regulate metabolic processes, potentially influencing overall cellular metabolism.

Dosage Effects in Animal Models

Studies on related indole derivatives indicate that dosage significantly affects biological outcomes. For instance:

  • Low doses may enhance therapeutic effects, while high doses could lead to cytotoxicity or adverse effects.
  • Research suggests a threshold effect where moderate dosing optimizes therapeutic benefits without significant toxicity .

Transport and Distribution

NABH's distribution within biological systems is influenced by its interaction with transport proteins, affecting its localization and bioavailability. Studies have shown that it can accumulate in specific cellular compartments due to targeting signals inherent in its structure .

Properties

IUPAC Name

1-(5-bromo-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVOYIZHIXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150659
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114165-30-9
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-acetyl-5-bromo-3-acetoxyindole (1.0 g, 3.38 mmol) and sodium sulfite (1.0 g, 7.94 mmol) were mixed in 20 ml water. After heated for 3 hours at 80° C., the reaction mixture was cooled down to room temperature, and then extracted with ethyl acetate (50 ml×2). The combined organic phases were dried and evaporated to obtain a solid as white needles (1-acetyl-5-bromo-3-hydroxyindole) (0.7 g, yield: 82%; mp: 180-182° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.